

Sphondin: A Technical Overview of its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: Sphondin

Cat. No.: B016643

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.^[1] It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the chemical structure of **Sphondin**, its physicochemical properties, and its known mechanism of action, with a focus on its interaction with inflammatory signaling pathways.

Chemical Structure and Identification

Sphondin is structurally characterized as a methoxy derivative of furo[2,3-h]chromen-2-one. Its planar structure allows it to intercalate with DNA, a characteristic feature of many furanocoumarins that contributes to their biological activities.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **Sphondin** are summarized in the table below, providing key data for researchers and drug development professionals.

Property	Value	Reference
IUPAC Name	6-methoxyfuro[2,3-h]chromen-2-one	[1]
Synonyms	6-Methoxyangelicin, Sfondin	[1]
CAS Number	483-66-9	[1]
Molecular Formula	C ₁₂ H ₈ O ₄	[1]
Molecular Weight	216.19 g/mol	[1]
Appearance	White powder	[1]
InChI	InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3	[1]
InChIKey	DLCJNIBLOSKIQW-UHFFFAOYSA-N	[1]
SMILES	<chem>COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2</chem>	[1]

Spectroscopic Data

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of **Sphondin**, specific, publicly available, tabulated ¹H and ¹³C NMR chemical shift data is not readily found in the reviewed literature. Mass spectrometry data, however, is available and confirms the molecular weight of the compound.

Spectroscopic Data	Details	Reference
¹ H NMR	Data not available in the searched resources.	
¹³ C NMR	Data not available in the searched resources.	
Mass Spectrometry (GC-MS)	Top Peak (m/z): 216, 2nd Highest: 201, 3rd Highest: 173	[1]

Experimental Protocols

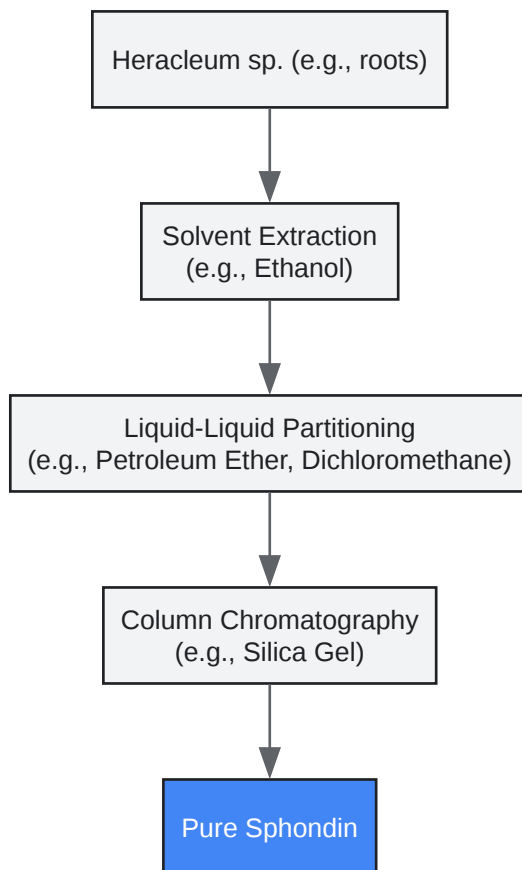
Detailed, step-by-step experimental protocols for the synthesis and isolation of **Sphondin** are not extensively detailed in the available literature. However, general methodologies can be inferred from related studies on furanocoumarins.

Isolation of Sphondin

Sphondin is naturally found in plants of the *Heracleum* genus, such as *Heracleum dissectum* and *Heracleum laciniatum*.^[1] The general procedure for its isolation involves:

- **Extraction:** The plant material (commonly the roots) is dried, ground, and extracted with an organic solvent like ethanol.^[2]
- **Fractionation:** The crude extract is then subjected to further extraction with solvents of varying polarity, such as petroleum ether and dichloromethane, to partition the components.^[3]
- **Chromatography:** The fractions containing furanocoumarins are then purified using column chromatography, often with silica gel or florisil as the stationary phase.^{[3][4]} Gradient elution with solvent systems like n-hexane and acetone allows for the separation of individual furanocoumarins, including **Sphondin**.^[2]

General Isolation Workflow for Sphondin



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Caption: A generalized workflow for the isolation of **Sphondin** from plant sources.

Chemical Synthesis of Sphondin

A detailed, step-by-step protocol for the chemical synthesis of **Sphondin** is not readily available in the reviewed literature. However, the synthesis of angular furanocoumarins, such as **Sphondin**, has been reported using chromium carbene complexes, indicating a potential synthetic route. Further investigation into specialized organic synthesis literature would be required to obtain a detailed protocol.

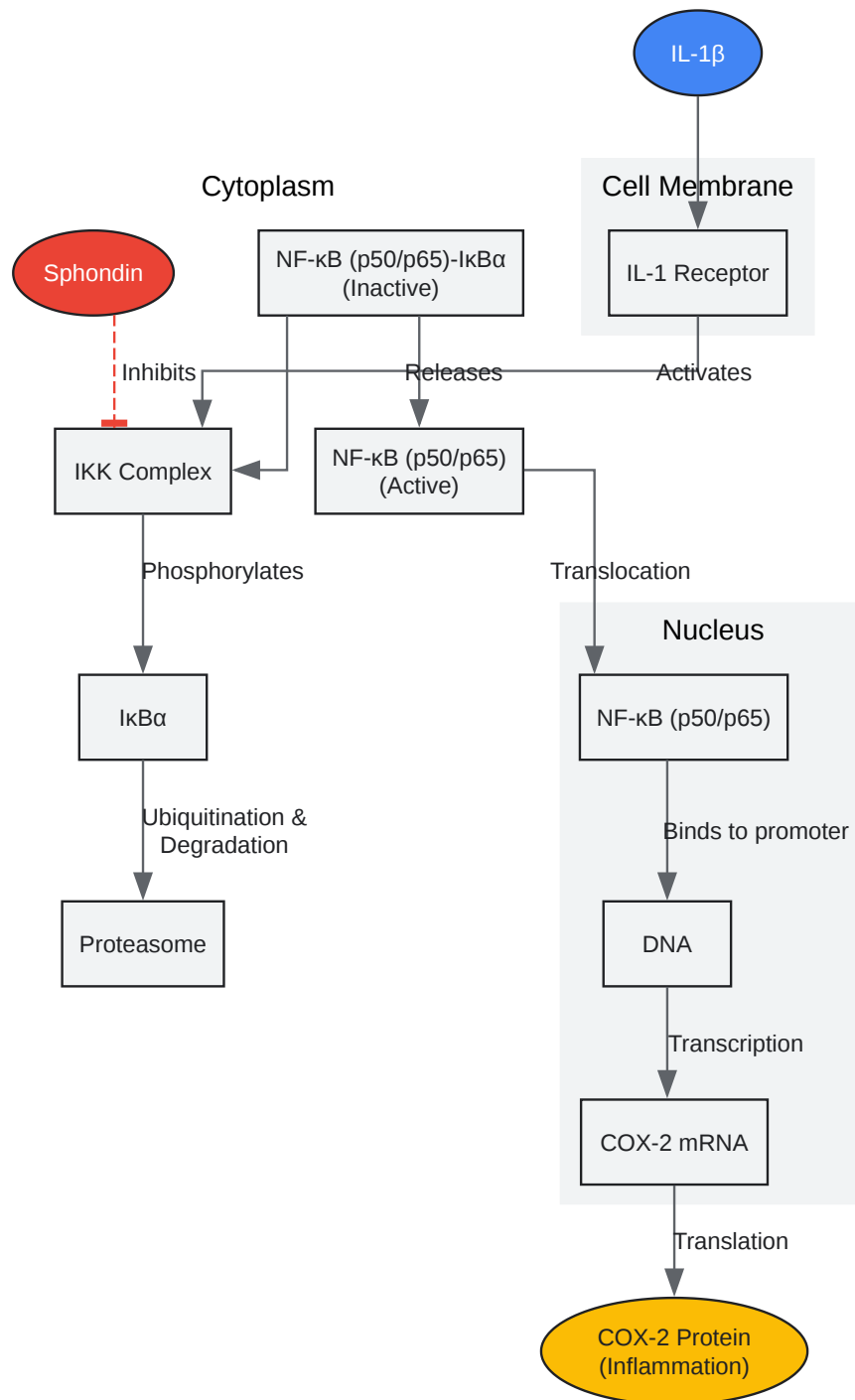
Biological Activity and Signaling Pathways

Sphondin has been shown to possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.^[1] The mechanism of this inhibition involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.^[3]

Inhibition of the NF-κB Signaling Pathway

The pro-inflammatory cytokine Interleukin-1 beta (IL-1β) is a potent activator of the NF-κB pathway. The binding of IL-1β to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for COX-2, thereby inducing its transcription and translation.

Sphondin exerts its anti-inflammatory effect by inhibiting the activation of this pathway, ultimately leading to a decrease in COX-2 protein expression and the production of pro-inflammatory prostaglandins.^{[1][3]}

Sphondin's Inhibition of the IL-1 β -induced NF- κ B Signaling Pathway[Click to download full resolution via product page](#)

Caption: **Sphondin** inhibits the IL-1 β -induced NF- κ B signaling pathway, leading to reduced COX-2 expression.

Conclusion

Sphondin is a furanocoumarin with a well-defined chemical structure and promising anti-inflammatory properties. Its ability to inhibit the NF- κ B signaling pathway provides a clear mechanism for its observed effects on COX-2 expression. While the fundamental chemical and biological properties of **Sphondin** are established, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis and isolation, as well as comprehensive, tabulated NMR spectral data. Further research and publication in these areas would be highly beneficial for advancing the study and potential therapeutic application of this compound.

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